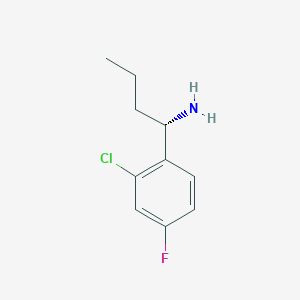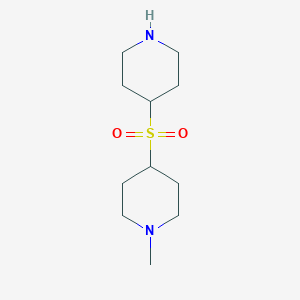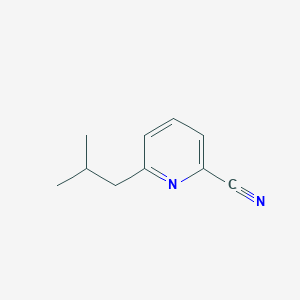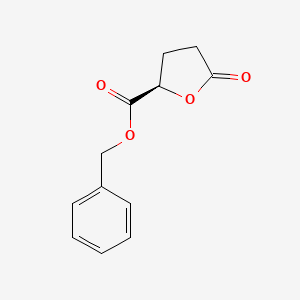
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a carboxylate ester and a hydroxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethylene glycol in the presence of a suitable catalyst to form the hydroxyethoxy derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
化学反应分析
Types of Reactions
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or amines.
科学研究应用
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and exhibiting potential therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 3-oxocyclopentane-1-carboxylate: Similar structure but lacks the hydroxyethoxy group.
Cyclopentanecarboxylic acid: Similar cyclopentane ring but with a carboxylic acid group instead of an ester.
Methyl 2-cyclopentanonecarboxylate: Contains a ketone group instead of the hydroxyethoxy group.
Uniqueness
Methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate is unique due to the presence of both the hydroxyethoxy group and the ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
methyl 3-(2-hydroxyethoxy)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)7-2-3-8(6-7)13-5-4-10/h7-8,10H,2-6H2,1H3 |
InChI 键 |
WCCSTDITAXHUJM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(C1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)




![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)




![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)

